2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
Description
This compound is a triazole-based acetohydrazide derivative characterized by a 1,2,4-triazole core substituted with 4-chlorophenyl and phenyl groups at positions 5 and 4, respectively. A sulfanyl (-S-) bridge connects the triazole moiety to an acetohydrazide group, which is further functionalized with an (E)-configured Schiff base linkage to a 4-(methylsulfanyl)phenyl substituent. The methylsulfanyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability compared to analogs with alternative substituents .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5OS2/c1-32-21-13-7-17(8-14-21)15-26-27-22(31)16-33-24-29-28-23(18-9-11-19(25)12-10-18)30(24)20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,27,31)/b26-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTDUJGANVULEN-CVKSISIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide typically involves multiple stepsThe final step involves the addition of the sulfanyl and acetohydrazide groups under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a complex organic molecule that has garnered interest in various scientific research applications. This article provides a comprehensive overview of its applications, synthesis, and potential benefits in different fields.
Key Structural Features
- Triazole Ring : Contributes to biological activity.
- Chlorophenyl Group : Enhances lipophilicity and biological interactions.
- Methylsulfanyl Group : May influence electronic properties and reactivity.
General Synthesis Steps
- Formation of Triazole : Reacting appropriate phenyl compounds with thioketones.
- Hydrazone Formation : Condensing the triazole derivative with acetohydrazide.
- Purification : Using techniques such as recrystallization or chromatography to achieve desired purity.
Pharmaceutical Research
The compound has shown potential as an antioxidant and antimicrobial agent . Studies indicate that derivatives of triazoles possess significant activity against various pathogens, making them candidates for drug development.
Antioxidant Activity
Research has demonstrated that similar compounds exhibit reducing power comparable to established antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid, indicating their potential in formulations aimed at oxidative stress-related conditions .
Agricultural Chemistry
Due to its antifungal properties, this compound may be explored as a fungicide or pesticide , particularly in the management of crop diseases caused by fungal pathogens.
Material Science
The incorporation of triazole-containing compounds into polymers may enhance material properties such as thermal stability and mechanical strength, making it useful in developing advanced materials.
Biochemical Studies
The ability of this compound to interact with biological systems makes it valuable for studies focused on enzyme inhibition or receptor binding assays, potentially leading to the discovery of new therapeutic targets.
Case Study 1: Antioxidant Screening
A study evaluated the antioxidant capacity of various triazole derivatives, including those similar to the target compound. Results indicated that these compounds could effectively scavenge free radicals, suggesting their utility in preventing oxidative damage in biological systems .
Case Study 2: Antimicrobial Efficacy
Research on triazole derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This highlights the potential application of the target compound in developing new antibiotics .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
The compound belongs to a class of 1,2,4-triazol-3-yl-sulfanyl acetohydrazides, with structural analogs differing primarily in substituents on the triazole ring and the aromatic hydrazide moiety. Key comparisons include:
- Methylsulfanyl vs.
- Chlorophenyl vs. Fluorophenyl : The 4-Cl-phenyl group may confer stronger electron-withdrawing effects, stabilizing the triazole ring and influencing binding affinity to targets like HDACs or kinases .
Computational Similarity Metrics
Using Tanimoto coefficients (Tc) and molecular fingerprinting (e.g., MACCS or Morgan fingerprints), the target compound shows moderate similarity (Tc ≈ 0.65–0.75) to analogs like ZE-4c and the 2-ethoxyphenyl derivative. Lower similarity (Tc < 0.5) is observed with pyridine-containing analogs due to divergent pharmacophoric features .
Bioactivity Profiles
While specific bioactivity data for the target compound are unavailable, structurally related compounds exhibit:
- Anticancer Activity : Pyridine-substituted analogs (e.g., ZE-4c) show IC₅₀ values of 5–10 μM against HeLa cells, attributed to HDAC inhibition .
- Antioxidant Potential: Benzoyl- and vanilloyl-substituted hydrazides (e.g., verminoside) demonstrate radical scavenging activity (EC₅₀ ~20 μM) via phenolic groups, a feature absent in the methylsulfanyl derivative .
- Anti-inflammatory Effects : Ethoxy-substituted analogs inhibit COX-2 (IC₅₀ ~1 μM), suggesting that polar substituents may enhance selectivity for inflammatory targets .
Physicochemical and Pharmacokinetic Properties
Predicted properties for the target compound versus analogs:
Ethoxy and pyridine substituents improve solubility but reduce metabolic stability .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, characterization, and biological properties of this compound, supported by relevant research findings and case studies.
Synthesis and Characterization
The synthesis of the target compound typically involves a multi-step process that includes the formation of the triazole ring and subsequent modifications to introduce functional groups. The characterization is performed using various techniques such as:
- Infrared Spectroscopy (IR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) : For structural elucidation.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight.
Biological Activity Overview
1,2,4-Triazole derivatives, including the compound , exhibit a broad spectrum of biological activities due to their structural features. Key activities include:
- Antibacterial : Effective against various bacterial strains.
- Antifungal : Demonstrated efficacy in inhibiting fungal growth.
- Anticancer : Potential to inhibit cancer cell proliferation.
- Hypoglycemic : Possible effects on blood sugar levels.
Antibacterial Activity
A study demonstrated that triazole derivatives possess significant antibacterial properties. The mechanism often involves interference with bacterial cell wall synthesis or function. For instance, compounds similar to our target have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
Research indicates that triazole compounds can inhibit fungal growth by disrupting sterol biosynthesis in the fungal cell membrane. This activity is particularly noted against species like Candida albicans and Aspergillus niger. The presence of the sulfanyl group enhances this antifungal effect .
Anticancer Activity
The anticancer potential of triazole derivatives has been explored extensively. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the activation of caspases and modulation of signaling pathways related to cell survival .
Hypoglycemic Effects
Some derivatives have been reported to exhibit hypoglycemic activity by enhancing insulin sensitivity or promoting glucose uptake in tissues. This property is particularly beneficial for managing diabetes .
Case Studies
- Case Study on Antibacterial Efficacy : A series of synthesized triazole derivatives were tested against clinical isolates of bacteria. Results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial activity compared to standard antibiotics.
- Case Study on Anticancer Properties : In vitro testing revealed that certain triazole derivatives caused a marked reduction in cell viability in cancer cell lines, with IC50 values indicating potent activity at low concentrations.
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide?
- Methodological Answer: A typical synthesis involves refluxing intermediates like methyl-[(5-substituted-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in absolute ethanol. Reaction progress is monitored via TLC (Chloroform:Methanol, 7:3), followed by quenching in ice water to precipitate the product. Purification steps may include recrystallization or column chromatography .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrazone configuration.
- IR spectroscopy to identify functional groups (e.g., C=S, N-H).
- Mass spectrometry (HRMS) for molecular weight validation.
- Single-crystal X-ray diffraction (SC-XRD) for resolving stereochemical ambiguities, particularly the E-configuration of the hydrazone moiety .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer:
- Use fume hoods to avoid inhalation of vapors (due to potential irritancy).
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in airtight containers away from moisture and oxidizers (sulfanyl groups may degrade under humidity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound using computational or statistical methods?
- Methodological Answer: Apply Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent ratio). Bayesian optimization algorithms can predict optimal conditions with fewer trials. For example, flow-chemistry setups enable precise control over reaction kinetics and byproduct minimization .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the bioactivity of this compound?
- Methodological Answer:
- Cross-validate in silico docking studies (e.g., molecular dynamics simulations) with in vitro assays (e.g., enzyme inhibition).
- Verify compound purity via HPLC to rule out impurities skewing bioactivity results.
- Compare structural analogs (e.g., 4-chlorophenyl vs. methoxyphenyl derivatives) to isolate substituent-specific effects .
Q. How can the impact of substituent variations on the compound’s physicochemical properties be systematically evaluated?
- Methodological Answer:
- Synthesize analogs with controlled substitutions (e.g., replacing 4-chlorophenyl with cycloheptyl or adamantyl groups).
- Use DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps).
- Compare experimental solubility, logP, and thermal stability via DSC/TGA .
Q. What methodologies are recommended for identifying and characterizing unexpected byproducts during synthesis?
- Methodological Answer:
- Employ LC-MS to detect low-abundance byproducts.
- Isolate via preparative HPLC and characterize using 2D NMR (e.g., HSQC, HMBC) for structural elucidation.
- Reference spectral databases (e.g., PubChem) to identify common triazole-related degradation products .
Q. How can advanced crystallographic techniques confirm the stereochemical configuration of the hydrazone moiety?
- Methodological Answer: Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/water). Perform SC-XRD to determine bond angles and torsion angles, confirming the E-configuration. Compare with computational models (e.g., Mercury CSD) for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
